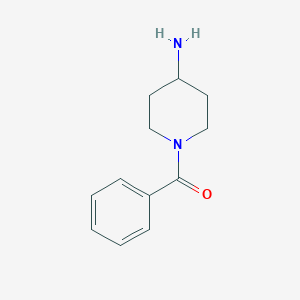

(4-Aminopiperidin-1-yl)(phenyl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

(4-aminopiperidin-1-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-11-6-8-14(9-7-11)12(15)10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJRDZSVSJUACX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406516 | |

| Record name | (4-Aminopiperidin-1-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150514-60-6 | |

| Record name | (4-Aminopiperidin-1-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminopiperidin-1-yl)(phenyl)methanone typically involves the reaction of 4-aminopiperidine with benzoyl chloride under basic conditions. The reaction proceeds as follows:

Starting Materials: 4-aminopiperidine and benzoyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 4-aminopiperidine is dissolved in an appropriate solvent, such as dichloromethane or tetrahydrofuran. Benzoyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours at room temperature.

Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce production costs.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The primary amine group at the 4-position of the piperidine ring participates in nucleophilic substitution reactions. Key examples include:

Alkylation

Reaction with alkyl halides (e.g., bromoethane) in the presence of a base (e.g., N,N-diisopropylethylamine) yields N-alkylated derivatives .

Example :

Acylation

The amino group reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

Example :

Carbonyl Group Reactivity

The ketone moiety undergoes typical carbonyl reactions:

Condensation Reactions

Reacts with amines (e.g., hydrazine) to form hydrazones .

Example :

Reduction

The carbonyl group is reduced to a secondary alcohol using agents like sodium borohydride :

Oxidation Reactions

The amine and carbonyl groups can undergo oxidation:

Amine Oxidation

Treatment with hydrogen peroxide forms N-oxides:

Carbonyl Oxidation

Strong oxidizing agents (e.g., KMnO₄) oxidize the ketone to a carboxylic acid under acidic conditions.

Cyclization and Ring-Forming Reactions

The compound participates in cycloadditions and intramolecular reactions:

Huisgen Cycloaddition

Reacts with acetylene derivatives in the presence of a copper catalyst to form triazoles :

Comparative Reactivity with Analogues

The reactivity of this compound differs from structurally related compounds:

Reaction Conditions and Catalysts

Critical parameters for optimizing yields:

| Reaction Type | Reagents/Conditions | Yield (%) | Purification Method |

|---|---|---|---|

| Alkylation | Bromoethane, DCM, N,N-diisopropylethylamine | 30–45 | Column chromatography |

| Acylation | Acetyl chloride, triethylamine | 60–75 | Recrystallization |

| Oxidation | H₂O₂, PtO₂, methanol | 50–65 | Filtration |

Mechanistic Insights

-

Nucleophilic Substitution : The amino group attacks electrophilic centers (e.g., alkyl halides) via an SN2 mechanism .

-

Carbonyl Reactivity : The ketone undergoes nucleophilic addition or reduction based on the electronic environment.

This compound’s multifunctional reactivity makes it invaluable in medicinal chemistry and organic synthesis. Its applications span kinase inhibitor development to antimicrobial agents, with ongoing research exploring novel derivatives .

Wissenschaftliche Forschungsanwendungen

Synthesis Methodologies

Several synthetic routes have been developed for (4-Aminopiperidin-1-yl)(phenyl)methanone, which facilitate the efficient production of the compound and its derivatives. Common methods include:

- N-Alkylation Reactions : Utilized to introduce various substituents on the piperidine ring.

- Amidation Reactions : Employed to create amide derivatives that may exhibit enhanced biological activities.

- Reductive Amination : A method to synthesize derivatives with improved pharmacological profiles.

These methodologies are crucial for producing compounds with specific biological activities tailored for medicinal applications.

Biological Activities and Applications

Research indicates that this compound and its derivatives exhibit significant biological activities. The following table summarizes some key findings related to its derivatives:

| Derivative | Structure Features | Biological Activity |

|---|---|---|

| (4-(Methylamino)piperidin-1-yl)(phenyl)methanone | Methyl group on piperidine | Enhanced analgesic effects |

| (4-Aminopiperidin-1-yl)(2-bromophenyl)methanone | Bromine substituent on phenyl | Potentially different antimicrobial properties |

| (4-Aminopiperidin-1-yl)[3-(trifluoromethyl)phenyl]methanone | Trifluoromethyl group | Altered lipophilicity affecting bioactivity |

These derivatives illustrate how structural modifications can significantly influence biological activity and pharmacological profiles.

Medicinal Chemistry Applications

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Drug Development : As a building block in the synthesis of novel therapeutics targeting various diseases.

- Enzyme Inhibition Studies : Investigated for its potential as an inhibitor of specific enzymes, contributing to cancer research and treatment strategies.

- Neuroscience Research : Explored for its interactions with neurotransmitter systems, potentially aiding in the development of treatments for neurological disorders.

Case Study 1: PAK4 Inhibitors

Recent studies have highlighted the role of this compound derivatives as PAK4 inhibitors, which are significant in cancer therapy. For instance, compounds designed based on this scaffold showed promising selectivity and potency against PAK4, suggesting their potential as therapeutic agents in oncology .

Case Study 2: Antimicrobial Properties

Research into the antimicrobial properties of various derivatives has shown that modifications to the phenyl group can lead to significant changes in activity against bacterial strains. This finding emphasizes the importance of structural diversity in developing new antimicrobial agents.

Wirkmechanismus

The mechanism of action of (4-Aminopiperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural Features

Table 1: Structural Comparison of (4-Aminopiperidin-1-yl)(phenyl)methanone and Analogues

Physicochemical Properties

- Log P and Solubility: this compound: Predicted log P = 1.8 (moderate lipophilicity) . (4-Methylpiperazin-1-yl)(phenyl)methanone: Higher log P (~2.5) due to the methylpiperazine group . Thiazole derivatives: Reduced solubility (log P ~2.2) but improved metabolic stability .

- Electronic Properties: Substitutions on the phenyl ring (e.g., methyl, methoxy) significantly alter HOMO-LUMO gaps, as shown in (4-Methylphenyl)(4-methylpiperidin-1-yl)methanone .

Key Research Findings

Role of the 4-Aminopiperidine Group: The primary amine enhances hydrogen-bonding capacity, improving target engagement in kinase inhibitors .

Linker Length and Activity: Hexyloxy/pentyloxy linkers in piperidine-aryl methanones () correlate with anticonvulsant potency, likely due to optimized hydrophobic interactions .

Substituent Effects: Electron-donating groups (e.g., methyl) on the phenyl ring increase electron density, enhancing nonlinear optical properties .

Biologische Aktivität

(4-Aminopiperidin-1-yl)(phenyl)methanone, a compound with the chemical formula CHNO, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of this compound consists of a piperidine ring substituted with an amino group and a phenyl group attached to a carbonyl moiety. This unique configuration contributes to its pharmacological properties.

The compound exhibits various biological activities primarily through interaction with specific receptors and enzymes. Notably, it has been studied for its potential as a Dipeptidyl Peptidase IV (DPP-4) inhibitor , which is crucial in the management of type 2 diabetes by prolonging the action of incretin hormones that lower blood glucose levels .

2. Anticancer Properties

Research indicates that this compound may induce apoptosis in cancer cells. A study demonstrated its efficacy against human ovarian cancer cells, highlighting its potential as an anticancer agent. The compound's ability to modulate apoptotic pathways suggests further investigation into its use in cancer therapeutics.

3. Antifungal Activity

Preliminary studies have shown that this compound possesses antifungal properties against various plant pathogens, indicating its potential application in agricultural settings.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| DPP-4 Inhibition | Inhibition of DPP-4 enzyme | |

| Anticancer | Induction of apoptosis in ovarian cancer cells | |

| Antifungal | Inhibition of fungal growth |

Case Study: DPP-4 Inhibition

A study focused on the synthesis and evaluation of this compound analogs as DPP-4 inhibitors revealed promising results. The compound showed significant inhibition in vitro, suggesting its viability as a lead compound for diabetes treatment . Molecular docking studies further elucidated its binding affinity to the DPP-4 enzyme, reinforcing its therapeutic potential.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. The compound's safety profile has not been extensively characterized, necessitating further toxicological studies to evaluate any potential adverse effects associated with its use.

Q & A

Q. How can reaction conditions be optimized for scalable synthesis without compromising enantiomeric purity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.